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Compound of Interest

Compound Name: Ethyl 3-(4-chlorophenyl)propiolate

Cat. No.: B1361243

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-
(4-chlorophenyl)propiolate, a compound of interest for researchers, scientists, and
professionals in drug development. This document presents nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside
detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of Ethyl 3-(4-chlorophenyl)propiolate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Predicted)

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
~7.45 Doublet 2H Ar-H (ortho to -C=C-)
~7.35 Doublet 2H Ar-H (ortho to -Cl)
4.29 Quartet 2H -OCH2CHs
1.35 Triplet 3H -OCH2CHs
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Note: The 'H NMR data is predicted based on known chemical shifts and coupling constants

for similar structural motifs, including ethyl phenylpropiolate.

BC NMR

Chemical Shift (8) ppm

Assignment

153.2 C=0

136.2 Ar-C (para to -Cl)

133.4 Ar-C (ortho to -C=C-)

129.2 Ar-C (ortho to -Cl)

118.4 Ar-C (ipso, attached to -C=C-)

85.8 -C=C-

8l.1 -C=C-

62.3 -OCH2CHs

14.1 -OCH2CHs
Infrared (IR) Spectroscopy

Wavenumber (cm—2) Intensity Assignment

~2230 Strong C=C stretch

~1710 Strong C=0 stretch (ester)

~1590, 1490 Medium C=C stretch (aromatic)

~1250 Strong C-O stretch (ester)

~1090 Strong C-Cl stretch

830 Strong C-H be-nd (para-disubstituted

aromatic)

Mass Spectrometry (MS)
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miz Relative Intensity Assighment

[M]* (Molecular ion, showing

208/210 Moderate ) ]
isotopic pattern for Cl)
180/182 Moderate [M - Cz2Ha4]*
163 High [M - OCH2CHs]*
138 High [M - COOCH2CHs]*

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of Ethyl 3-(4-chlorophenyl)propiolate (5-10 mg) is prepared in a deuterated
solvent (e.g., CDCls, 0.5-0.7 mL).[1] The solution is then filtered into a 5 mm NMR tube. The *H
and 3C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for
1H and 100 MHz for 13C. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small
amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total
Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm~* with a
resolution of 4 cm~1. Alternatively, for a solid sample, a thin film can be prepared by dissolving
a small amount of the compound in a volatile solvent (e.g., dichloromethane), depositing a drop
of the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[]

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (El)
source. The sample is introduced into the ion source, typically via a direct insertion probe or
after separation by gas chromatography. The molecules are ionized by a beam of high-energy
electrons (70 eV). The resulting ions are then accelerated and separated based on their mass-
to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion.
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Analytical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like Ethyl 3-(4-chlorophenyl)propiolate.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 3-(4-
chlorophenyl)propiolate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361243#spectroscopic-data-of-ethyl-3-4-
chlorophenyl-propiolate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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